N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
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Description
“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide” is a chemical compound that belongs to the class of N-(pyridin-2-yl)amides . These compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, including “this compound”, involves the formation of these compounds in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions for this synthesis are mild and metal-free . Another synthetic approach involves the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides include C–C bond cleavage promoted by I2 and TBHP . In another approach, α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .Future Directions
The development of sustainable processes to construct N-heterocyclic organic molecules of high biological interest, including “N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide”, is an ongoing research direction . The synthesis of a library of substituted N-(pyridin-2-yl)imidates from the corresponding N-(pyridin-2-yl)iminonitriles is one of the future directions in this field .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(13-4-8-17-9-5-13)19-10-12-21-11-6-15(20-21)14-3-1-2-7-18-14/h1-9,11H,10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCTPRIOYLWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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